Alfaprostol

Übersicht

Beschreibung

Alfaprostol is a synthetic analog of prostaglandin F2α, a naturally occurring prostaglandin. It is primarily used as a luteolytic agent in veterinary medicine to manage estrus in mares and treat postweaning anestrus in economically important farm animals . This compound is more potent than naturally occurring prostaglandin F2α, making it highly effective for these purposes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Alfaprostol involves a multi-step process. One of the most efficient methods includes the conjugate addition of an alkyne to a bicyclic enal intermediate. This intermediate is prepared in three steps using a proline-catalyzed aldol reaction of succinaldehyde . The overall synthesis can be completed in nine steps, making it one of the shortest reported methods .

Industrial Production Methods: Industrial production of this compound faces challenges due to the complexity of the synthetic route and the need for stringent anhydrous and anaerobic conditions. Current methods are not yet optimized for large-scale production, and further process optimization is required to make it suitable for industrial scale-up .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Alfaprostol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden bei Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann Oxidation zur Bildung von Ketonen oder Carbonsäuren führen, während Reduktion zu Alkoholen oder Alkanen führen kann.

Wissenschaftliche Forschungsanwendungen

Veterinary Medicine

Alfaprostol is widely used in veterinary medicine, particularly for:

- Estrus Management : It facilitates the synchronization of estrus in mares and other livestock, enhancing breeding efficiency.

- Postweaning Anestrus Treatment : The compound is effective in treating postweaning anestrus in economically significant farm animals, ensuring optimal reproductive performance .

Case Studies

- A comparative study involving 306 cases of bovine endometritis demonstrated the efficacy of this compound in treating varying severities of the condition, showcasing its role in improving reproductive health in cattle .

Reproductive Physiology Research

This compound serves as a model compound for studying prostaglandin analogs and their synthesis. Its effects on reproductive physiology are under investigation, particularly regarding its influence on luteal function and fertility outcomes in various species .

Potential Therapeutic Applications

Research has explored this compound's potential beyond veterinary uses:

- Glaucoma Treatment : Investigations into its effects on intraocular pressure suggest that this compound may offer therapeutic benefits for glaucoma patients .

- Neuropsychiatric Conditions : Preliminary studies indicate that this compound could have applications in treating conditions such as bipolar disorder, highlighting its diverse biological activity .

Industrial Applications

In addition to its medical uses, this compound is utilized in various industrial contexts:

- Agricultural Practices : Its role in reproductive management contributes to improved livestock production efficiency, which is crucial for agricultural sustainability.

- Biochemical Research : As a stable prostaglandin analog, it aids researchers in understanding prostaglandin functions and developing new therapeutic agents .

Comprehensive Data Table

Wirkmechanismus

Alfaprostol exerts its effects by mimicking the action of prostaglandin F2α. It binds to specific prostaglandin receptors on the corpus luteum, leading to luteolysis (degradation of the corpus luteum). This process involves the activation of intracellular signaling pathways that result in the reduction of progesterone production, ultimately leading to the regression of the corpus luteum .

Vergleich Mit ähnlichen Verbindungen

Prostaglandin F2α: The naturally occurring counterpart of Alfaprostol.

Latanoprost: Another prostaglandin analog used in the treatment of glaucoma.

Bimatoprost: A synthetic prostaglandin analog with applications in ophthalmology.

Uniqueness of this compound: this compound is unique due to its higher potency and stability compared to naturally occurring prostaglandin F2α. It is specifically designed for veterinary applications, making it more effective in managing reproductive cycles in farm animals .

Eigenschaften

IUPAC Name |

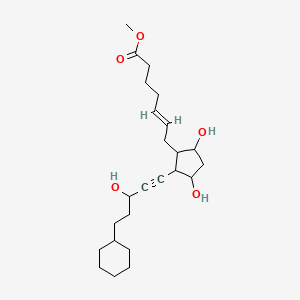

methyl 7-[2-(5-cyclohexyl-3-hydroxypent-1-ynyl)-3,5-dihydroxycyclopentyl]hept-5-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O5/c1-29-24(28)12-8-3-2-7-11-20-21(23(27)17-22(20)26)16-15-19(25)14-13-18-9-5-4-6-10-18/h2,7,18-23,25-27H,3-6,8-14,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDSQCVLNUIYLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC=CCC1C(CC(C1C#CC(CCC2CCCCC2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868288 | |

| Record name | Methyl 7-[2-(5-cyclohexyl-3-hydroxypent-1-yn-1-yl)-3,5-dihydroxycyclopentyl]hept-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74176-31-1 | |

| Record name | Alfaprostol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.